molecular formula C23H33N5O3S B3294282 3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine CAS No. 886892-05-3

3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Cat. No.: B3294282
CAS No.: 886892-05-3
M. Wt: 459.6 g/mol
InChI Key: VWSKVVVQGUDJOD-UHFFFAOYSA-N
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Description

3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of piperazine and piperidine moieties, along with a butoxybenzenesulfonyl group, makes this compound structurally unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazonoyl chlorides with substituted piperazines in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of 3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxybenzenesulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

3-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O3S/c1-2-3-19-31-20-7-9-21(10-8-20)32(29,30)28-17-15-27(16-18-28)23-12-11-22(24-25-23)26-13-5-4-6-14-26/h7-12H,2-6,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSKVVVQGUDJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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